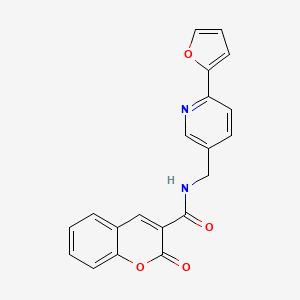

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-19(15-10-14-4-1-2-5-17(14)26-20(15)24)22-12-13-7-8-16(21-11-13)18-6-3-9-25-18/h1-11H,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJBZLFBWDNIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-pyridine intermediate: This step involves the reaction of furan-2-carbaldehyde with 3-aminopyridine under specific conditions to form the furan-pyridine intermediate.

Coupling with chromene derivative: The furan-pyridine intermediate is then coupled with a chromene derivative, such as 2-oxo-2H-chromene-3-carboxylic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and pyridine oxides, while reduction may produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Wirkmechanismus

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide with analogs from the literature, focusing on structural variations, physicochemical properties, and reported activities.

Core Chromene-Carboxamide Derivatives

Pyridine-Modified Analogs

Functional Group Impact Analysis

- Furan vs. Thiazolidinone: The furan group in the target compound offers aromaticity and planar geometry, whereas thiazolidinone in introduces conformational rigidity and hydrogen-bonding sites.

- Pyridine Modifications : The absence of trifluoromethyl and sulfonamide groups in the target compound may limit its potency as a TRPV1 antagonist compared to analogs .

- Chromene Substituents : Methoxy and bromine in increase lipophilicity and steric bulk, whereas the pyridine-furan group in the target compound balances hydrophilicity and aromatic interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with the coupling of 6-(furan-2-yl)pyridin-3-aldehyde with activated 2-oxo-2H-chromene-3-carboxylic acid derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF) under nitrogen .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Critical parameters : Reaction temperature (typically 50–80°C), solvent polarity, and stoichiometric ratios of intermediates .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer : Structural validation requires:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of furan (δ 6.3–7.4 ppm), pyridine (δ 8.0–8.5 ppm), and chromene carbonyl (δ 160–165 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 405.12) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, though single-crystal growth may require slow evaporation from DMSO/MeOH .

Q. What preliminary biological screening methods are recommended?

- Methodological Answer : Initial bioactivity assessment includes:

- Enzyme inhibition assays : Cytochrome P450 (CYP) isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Cell viability studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility profiling : Use PBS (pH 7.4) or DMSO stocks ≤0.1% to avoid solvent interference .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Methodological Answer :

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to improve furan-pyridine linkage efficiency .

- Reaction monitoring : Use HPLC with a C18 column (acetonitrile/water gradient) to track intermediate formation and minimize side products .

- Solvent optimization : Replace DMF with THF or acetonitrile to reduce byproducts during amidation .

Q. How to resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-hour incubation) to eliminate variability .

- Metabolic stability testing : Compare hepatic microsomal half-lives (e.g., human vs. rat) to assess species-specific CYP interactions .

- Structural analogs : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate pharmacophore contributions .

Q. What advanced techniques elucidate interaction mechanisms with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant CYP enzymes .

- Molecular docking : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to predict binding poses and hydrogen-bonding networks .

- Cryo-EM : For large complexes, resolve binding conformations at near-atomic resolution .

Q. How to address solubility challenges in in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the chromene carbonyl to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for controlled release .

- Co-solvent systems : Test PEG-400/water mixtures (up to 30% PEG) for intraperitoneal administration .

Data Contradiction Analysis

Q. Discrepancies in CYP inhibition potency across studies: How to troubleshoot?

- Methodological Answer :

- Enzyme source validation : Confirm CYP isoform purity (e.g., recombinant vs. liver microsomes) via SDS-PAGE .

- Substrate competition assays : Test with known inhibitors (e.g., ketoconazole for CYP3A4) to identify non-specific binding .

- Redox interference : Measure NADPH consumption to rule out false positives from compound auto-oxidation .

Structural and Functional Insights

Q. What structural features influence its pharmacokinetic profile?

- Key determinants :

- LogP : Calculated ~3.2 (Schrödinger QikProp), indicating moderate blood-brain barrier penetration .

- Hydrogen-bond donors/acceptors : 2/5, suggesting oral bioavailability per Lipinski’s rules .

- Metabolic soft spots : Furan ring susceptibility to CYP2D6-mediated oxidation; mitigate via deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.